molecular formula C30H18O10 B190865 Cupressuflavone CAS No. 3952-18-9

Cupressuflavone

Cat. No.: B190865
CAS No.: 3952-18-9
M. Wt: 538.5 g/mol
InChI Key: LADPNODMUXOPRG-UHFFFAOYSA-N
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Description

Cupressuflavone is a biflavonoid obtained by the oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings . It is isolated from Cupressus sempervirens and Juniperus occidentalis and exhibits free radical scavenging and antielastase activities .


Synthesis Analysis

This compound has been analyzed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method . This method has been optimized and validated to obtain qualitative and quantitative profiles of this compound from Cupressus sempervirens L . The method was effective in the determination of the analyses of interest without any interference of other compounds or the matrix .


Molecular Structure Analysis

The molecular structure of this compound is provided by Chemsrc, which includes its molecular weight, formula, and other related information .


Chemical Reactions Analysis

This compound is a biflavonoid obtained by oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, including its density, melting point, boiling point, structure, formula, and molecular weight, are provided by Chemsrc .

Scientific Research Applications

  • Hepatoprotective and Nephroprotective Activity : Cupressuflavone isolated from Cupressus macrocarpa exhibited significant protective effects against carbon tetrachloride-induced hepatotoxicity and nephrotoxicity in mice. It was found to enhance antioxidant defense, reduce lipid peroxidation, and protect liver and kidney tissues from pathological changes (Al-Sayed & Abdel-Daim, 2014).

  • Antiulcerogenic Activity : An extract from Cupressus sempervirens leaves, containing this compound, demonstrated antiulcerogenic activity in rats with indomethacin-induced gastric ulcers. This effect was related to the restoration of antioxidant parameters in gastric tissue (Koriem, Gad, & Nasiry, 2015).

  • Phytochemical Composition : this compound was identified as a new biflavonyl pigment from Cupressus torulosa and C. sempervirens leaves. This discovery adds to the understanding of the phytochemical composition of these plants (Murti, Raman, & Seshadri, 1967).

  • Intranasal Drug Delivery for Neurological Disorders : A study on the polar fractions of Juniperus species, including this compound, focused on their potential for intranasal drug delivery to treat neurological disorders. Different formulations of this compound were tested for their effects on motor activity in rats, highlighting its potential in brain targeting (Khafagy et al., 2023).

  • Antifungal Properties : this compound, isolated from Cupressocyparis leylandii, exhibited antifungal activity against various fungi, including Alternaria alternata and Fusarium species. This finding suggests its potential use as a natural antifungal agent (Krauze-Baranowska et al., 1999).

  • Antioxidant and Cytotoxic Effects : A study on Juniperus turbinata from the La Maddalena Archipelago reported that this compound showed significant antioxidant activity and cytotoxic effects towards human tumor cell lines. This suggests its potential in developing anticancer drugs (Venditti et al., 2018).

  • Cancer Cell Growth Inhibition : this compound isolated from Juniperus phoenicea leaves showed growth inhibitory activity against human cancer cells, particularly prostate cancer cells, indicating its potential as an anticancer agent (Al Groshi et al., 2019).

Mechanism of Action

Target of Action

Cupressuflavone, a biflavonoid, primarily targets leukocyte elastase (EC 3.4.21.37) . Leukocyte elastase is a serine endopeptidase involved in the degradation of elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. By inhibiting this enzyme, this compound can potentially modulate inflammatory responses .

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it inhibits leukocyte elastase, which can lead to a decrease in the degradation of elastin . This interaction can result in the modulation of inflammatory responses. Furthermore, this compound has been found to inhibit cyclin-dependent kinases (CDK2 and CDK5) with IC50 values of 18.58 and 9.29 μM, respectively .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to interfere with the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . Additionally, it has been found to function as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 . This interference with pre-mRNA splicing represents a unique mechanism of action among natural compounds .

Pharmacokinetics

It’s known that this compound is a natural product found in various plants, including cupressus macrocarpa . The bioavailability of this compound may be influenced by factors such as the method of extraction and formulation .

Result of Action

This compound exhibits anti-inflammatory and antiulcerogenic activities . It also shows protective effects against CCl4-induced hepato- and nephrotoxicity in mice . These effects are likely a result of its interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in plant tissues can vary depending on the plant species and the specific tissue (e.g., leaves or cones) . Furthermore, the bioavailability and efficacy of this compound can be influenced by the method of extraction and formulation .

Future Directions

Despite the abundance of Cupressuflavone, it has not been intensively investigated as compared to other biflavonoids . Future research could focus on its potential uses and benefits, particularly its anti-inflammatory and antiulcerogenic activities , as well as its protective effects against CCl4-induced hepato- and nephrotoxicity in mice .

Biochemical Analysis

Biochemical Properties

Cupressuflavone, like other flavonoids, has been shown to exhibit a range of pharmacological activities. These include antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, anti-ulcer, and anti-edematogenic activities . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are believed to underlie its diverse biological effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxicity against certain cancer cell lines . Moreover, it has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the compound’s antioxidant activity may be due to its ability to scavenge free radicals .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific details about the dosage effects of this compound in animal models are currently limited, it is generally known that the compound’s effects can range from beneficial at low doses to potentially toxic or adverse at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that can involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these processes

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors, including targeting signals and post-translational modifications

Properties

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPNODMUXOPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415153
Record name Cupressuflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-18-9
Record name Cupressuflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3952-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cupressuflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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